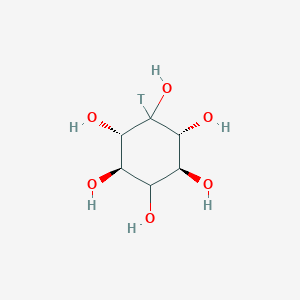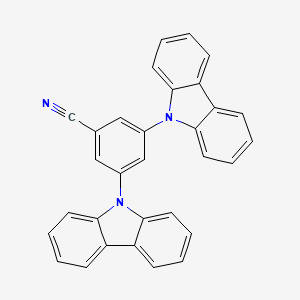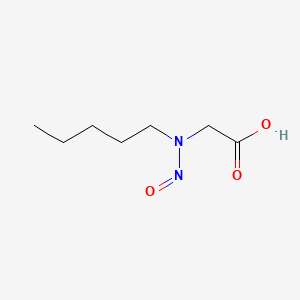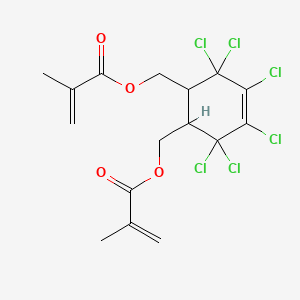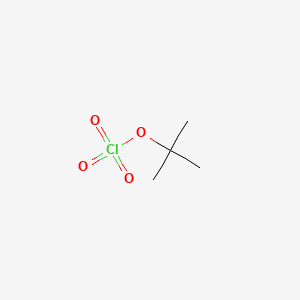
tert-Butyl perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl perchlorate: is an organic compound with the molecular formula C₄H₉ClO₄ It is a member of the alkyl perchlorates, which are known for their strong oxidizing properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl perchlorate can be synthesized through the reaction of tert-butyl alcohol with perchloric acid. The reaction typically requires careful control of temperature and concentration to avoid decomposition or unwanted side reactions. The general reaction is as follows:
C4H9OH+HClO4→C4H9ClO4+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the highly reactive and potentially explosive nature of perchlorates. The use of continuous flow reactors and automated control systems helps in maintaining the desired reaction conditions and ensuring safety.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl perchlorate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the perchlorate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reactions: Typical conditions involve the use of nucleophiles such as amines or thiols under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tert-butyl alcohol, while substitution reactions can produce tert-butyl derivatives of the nucleophiles used.
Aplicaciones Científicas De Investigación
tert-Butyl perchlorate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: Its reactivity makes it useful in the modification of biomolecules for research purposes.
Medicine: Research is ongoing into its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl perchlorate involves its strong oxidizing properties. It can donate oxygen atoms to other molecules, facilitating oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used. In biological systems, it can modify proteins and other biomolecules through oxidation, affecting their function and activity.
Comparación Con Compuestos Similares
tert-Butyl alcohol (C₄H₉OH): A precursor in the synthesis of tert-butyl perchlorate.
tert-Butyl chloride (C₄H₉Cl): Another tert-butyl derivative with different reactivity and applications.
tert-Butyl hydroperoxide (C₄H₉OOH): A related compound used as an oxidizing agent in organic synthesis.
Uniqueness: this compound is unique due to its strong oxidizing properties and the presence of the perchlorate group This makes it particularly useful in reactions requiring a powerful oxidizing agent
Propiedades
Número CAS |
6380-69-4 |
|---|---|
Fórmula molecular |
C4H9ClO4 |
Peso molecular |
156.56 g/mol |
Nombre IUPAC |
tert-butyl perchlorate |
InChI |
InChI=1S/C4H9ClO4/c1-4(2,3)9-5(6,7)8/h1-3H3 |
Clave InChI |
AFSIIZRPQXBCFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




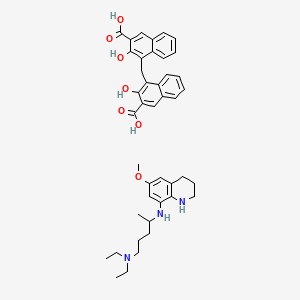

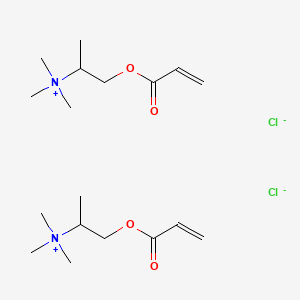



![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
